molecular formula C20H24N2O2 B11166153 3-(butanoylamino)-N-ethyl-N-(2-methylphenyl)benzamide

3-(butanoylamino)-N-ethyl-N-(2-methylphenyl)benzamide

Cat. No.: B11166153
M. Wt: 324.4 g/mol
InChI Key: MWGPTMFGJIFYHZ-UHFFFAOYSA-N
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Description

3-(butanoylamino)-N-ethyl-N-(2-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly due to their potential biological activities. This compound is characterized by its unique structure, which includes a benzamide core substituted with butanoylamino, ethyl, and methylphenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(butanoylamino)-N-ethyl-N-(2-methylphenyl)benzamide typically involves the reaction of 3-amino-N-ethyl-N-(2-methylphenyl)benzamide with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-(butanoylamino)-N-ethyl-N-(2-methylphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in carbon tetrachloride.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Benzylic halides.

Mechanism of Action

The mechanism of action of 3-(butanoylamino)-N-ethyl-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may act as an inhibitor of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine biosynthesis . This inhibition can result in antiproliferative effects, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • 3-(butanoylamino)-N-methyl-N-(2-methylphenyl)benzamide
  • 3-(butanoylamino)-N-ethyl-N-(2-chlorophenyl)benzamide
  • 3-(butanoylamino)-N-ethyl-N-(2-methoxyphenyl)benzamide

Uniqueness

3-(butanoylamino)-N-ethyl-N-(2-methylphenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butanoylamino group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .

Properties

Molecular Formula

C20H24N2O2

Molecular Weight

324.4 g/mol

IUPAC Name

3-(butanoylamino)-N-ethyl-N-(2-methylphenyl)benzamide

InChI

InChI=1S/C20H24N2O2/c1-4-9-19(23)21-17-12-8-11-16(14-17)20(24)22(5-2)18-13-7-6-10-15(18)3/h6-8,10-14H,4-5,9H2,1-3H3,(H,21,23)

InChI Key

MWGPTMFGJIFYHZ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C(=O)N(CC)C2=CC=CC=C2C

Origin of Product

United States

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